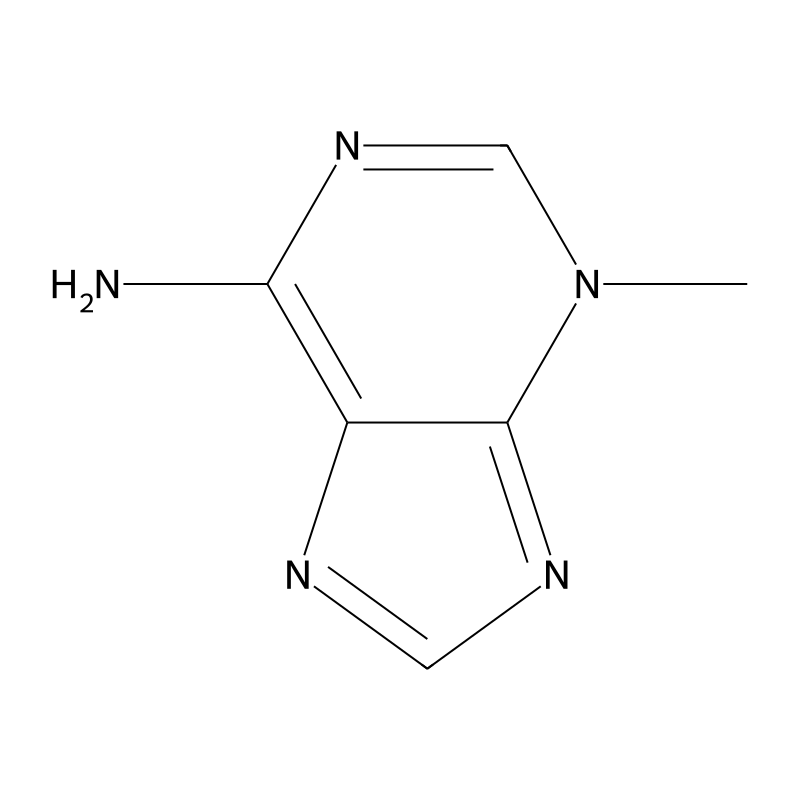

3-Methyladenine

Content Navigation

Autophagy flux assays require precise early-stage inhibition without off-target lysosomal disruption. 3-Methyladenine (3-MA) is the industry-standard Vps34 inhibitor that reversibly blocks autophagosome formation, enabling clean washout recovery and LC3-II conversion analysis.

- Reversible Vps34 engagement allows dynamic flux recovery, unlike irreversible pan-PI3K inhibitors.

- Reliable inhibition in short-term nutrient deprivation models (e.g., HBSS starvation) without paradoxical late-stage promotion.

- Standardized thermal dissolution SOP (40-50°C) ensures reproducible dosing in cell-based assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

3-Methyladenine (3-MA) is a widely procured, reversible early-stage autophagy inhibitor that functions by targeting Class III phosphoinositide 3-kinase (PI3K/Vps34). Unlike late-stage inhibitors that disrupt lysosomal function, 3-MA specifically blocks the formation of autophagosomes at the initiation phase. In industrial and academic screening workflows, it serves as the definitive benchmark for isolating Vps34-dependent autophagic sequestration. Procurement decisions for 3-MA are typically driven by its established role in autophagic flux assays, its reversible binding kinetics, and its specific structural engagement with the Vps34 hydrophobic pocket, making it an indispensable control material for cellular degradation studies .

Research Fit

Substituting 3-MA with other PI3K or autophagy inhibitors fundamentally alters assay mechanics and interpretation. Replacing 3-MA with Wortmannin introduces an irreversible, pan-PI3K blockade with high cellular toxicity, failing to provide the reversible, temporally distinct inhibition profile required for dynamic flux recovery studies. Conversely, substituting 3-MA with late-stage inhibitors like Chloroquine or Bafilomycin A1 shifts the mechanism from early-stage autophagosome blockade to late-stage lysosomal neutralization, yielding opposite readouts in LC3-II accumulation assays. Furthermore, generic unmethylated adenine cannot be used as a cost-saving substitute, as it lacks the critical 3-methyl group required to engage the specific hydrophobic ring of the Vps34 binding pocket [1].

Substitution Risk

Reversible Vps34 Inhibition

3-MA provides targeted inhibition of Class III PI3K (Vps34) with an IC50 of approximately 25 μM, while maintaining reversibility in cellular assays. In contrast, the common alternative Wortmannin acts as an irreversible pan-PI3K inhibitor at much lower concentrations (10-50 nM), which permanently disables the kinase and induces broader off-target toxicity. The reversible nature of 3-MA allows researchers to wash out the compound and monitor the recovery of autophagic flux, a protocol impossible with Wortmannin .

| Evidence Dimension | Kinase inhibition profile and reversibility |

| Target Compound Data | 3-MA: Vps34 IC50 = 25 μM; Reversible blockade |

| Comparator Or Baseline | Wortmannin: Pan-PI3K IC50 = 10-50 nM; Irreversible blockade |

| Quantified Difference | Reversible vs. Irreversible target engagement |

| Conditions | In vitro kinase assays and cellular washout recovery protocols |

Buyers requiring dynamic, time-course autophagic recovery assays must procure 3-MA over Wortmannin to ensure pathway reversibility.

Stage-Specific LC3-II Modulation

3-MA suppresses early-stage autophagy, resulting in a quantifiable decrease in the conversion of LC3-I to LC3-II under starvation conditions. In direct contrast, late-stage inhibitors like Chloroquine (CQ) or Bafilomycin A1 block autophagosome-lysosome fusion, causing a massive artificial accumulation of LC3-II. Utilizing 3-MA ensures that the inhibition occurs at the sequestration step (Vps34-dependent PI3P production) rather than the degradation step [1].

| Evidence Dimension | LC3-II protein accumulation (Autophagic marker) |

| Target Compound Data | 3-MA: Decreases LC3-II levels by blocking formation |

| Comparator Or Baseline | Chloroquine: Increases LC3-II levels by blocking degradation |

| Quantified Difference | Opposite directional readouts in LC3-II immunoblotting |

| Conditions | Starvation-induced autophagy models (e.g., HBSS media) |

Selecting 3-MA is mandatory when the experimental objective is to halt autophagosome formation rather than merely preventing cargo degradation.

Temporal Modulation of Autophagy

3-MA exhibits a highly specific dual-role temporal profile that differentiates it from generic inhibitors. Under starvation conditions, it potently inhibits Vps34 to block autophagy. However, under prolonged treatment (>9 hours) in nutrient-rich media, 3-MA persistently blocks Class I PI3K while its Class III PI3K inhibition subsides, paradoxically promoting autophagic flux. Wortmannin, by contrast, persistently suppresses autophagy regardless of nutrient status [1].

| Evidence Dimension | Autophagic flux over prolonged exposure (>9h) |

| Target Compound Data | 3-MA: Promotes autophagy in nutrient-rich media; inhibits in starvation |

| Comparator Or Baseline | Wortmannin: Persistently inhibits autophagy in all conditions |

| Quantified Difference | Divergent temporal modulation based on nutrient status |

| Conditions | Nutrient-rich vs. amino acid-starved cell culture up to 9 hours |

Procurement and protocol design must strictly account for 3-MA's temporal dynamics, limiting its use to starvation conditions or short intervals for reliable inhibition.

Thermal Processing and Stability

Unlike highly soluble, room-temperature stable analogs, 3-MA presents specific processability challenges that dictate laboratory workflows. 3-MA requires heating (40-50°C water bath) to achieve standard in vitro working concentrations (5-10 mM) in aqueous media or water (up to ~20-30 mM max solubility). Furthermore, the compound precipitates upon cooling and is unstable in prolonged solution storage, necessitating fresh preparation immediately prior to assays .

| Evidence Dimension | Aqueous dissolution temperature and stock stability |

| Target Compound Data | 3-MA: Requires 40-50°C heating; precipitates on cooling; requires fresh prep |

| Comparator Or Baseline | Standard highly soluble small molecules: Dissolve at 25°C; stable in long-term stock |

| Quantified Difference | ~20-25°C higher dissolution temperature requirement |

| Conditions | Preparation of 5-10 mM working solutions in DMEM or water |

Lab managers must procure 3-MA with the understanding that standard cold-storage stock protocols will fail, requiring thermal dissolution SOPs.

Autophagosome Initiation Assays

3-MA is the optimal choice for assays requiring the specific blockade of autophagosome formation. By inhibiting Vps34-dependent PI3P production, it prevents the conversion of LC3-I to LC3-II, allowing researchers to isolate the initiation phase of autophagy from downstream lysosomal degradation events [1].

Autophagic Flux Recovery Studies

Due to its reversible binding profile, 3-MA is uniquely suited for washout experiments where the recovery of autophagic flux must be monitored over time. This makes it a superior procurement choice over irreversible pan-PI3K inhibitors like Wortmannin, which permanently disable the pathway [1].

Starvation-Induced Autophagy Screening

3-MA is highly effective when deployed in short-term, nutrient-deprived models (e.g., HBSS starvation). In these specific conditions, it reliably inhibits autophagy without triggering the paradoxical autophagy-promoting effects seen during prolonged exposure in nutrient-rich media [1].

Thermal Formulation Workflows

In industrial and core laboratory settings, 3-MA is utilized in workflows that have established thermal dissolution SOPs. Procurement of 3-MA requires adherence to protocols involving 40-50°C heating for media preparation and immediate use to prevent precipitation, ensuring reproducible dosing in cell-based assays .

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

3899G64TKW

2: Song L, Ma L, Chen G, Huang Y, Sun X, Jiang C, Liu H. [Autophagy inhibitor 3-methyladenine enhances the sensitivity of nasopharyngeal carcinoma cells to chemotherapy and radiotherapy]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2016 Jan;41(1):9-18. doi: 10.11817/j.issn.1672-7347.2016.01.002. Chinese. PubMed PMID: 26819419.

3: Hermann R, Vélez DE, Rusiecki TM, Fernández Pazos Mde L, Mestre Cordero VE, Marina Prendes MG, Perazzo Rossini JC, Savino EA, Varela A. Effects of 3-methyladenine on isolated left atria subjected to simulated ischaemia-reperfusion. Clin Exp Pharmacol Physiol. 2015 Jan;42(1):41-51. doi: 10.1111/1440-1681.12323. PubMed PMID: 25311855.

4: Zou Z, Zhang J, Zhang H, Liu H, Li Z, Cheng D, Chen J, Liu L, Ni M, Zhang Y, Yao J, Zhou J, Fu J, Liang Y. 3-Methyladenine can depress drug efflux transporters via blocking the PI3K-AKT-mTOR pathway thus sensitizing MDR cancer to chemotherapy. J Drug Target. 2014 Nov;22(9):839-48. doi: 10.3109/1061186X.2014.936870. PubMed PMID: 25019701.

5: Zhang R, Wang R, Chen Q, Chang H. Inhibition of autophagy using 3-methyladenine increases cisplatin-induced apoptosis by increasing endoplasmic reticulum stress in U251 human glioma cells. Mol Med Rep. 2015 Aug;12(2):1727-32. doi: 10.3892/mmr.2015.3588. PubMed PMID: 25846607; PubMed Central PMCID: PMC4464427.

6: Horwacik I, Gaik M, Durbas M, Boratyn E, Zając G, Szychowska K, Szczodrak M, Kołoczek H, Rokita H. Inhibition of autophagy by 3-methyladenine potentiates sulforaphane-induced cell death of BE(2)-C human neuroblastoma cells. Mol Med Rep. 2015 Jul;12(1):535-42. doi: 10.3892/mmr.2015.3377. PubMed PMID: 25695841.

7: Pickard RD, Spencer BH, McFarland AJ, Bernaitis N, Davey AK, Perkins AV, Chess-Williams R, McDermott CM, Forbes A, Christie D, Anoopkumar-Dukie S. Paradoxical effects of the autophagy inhibitor 3-methyladenine on docetaxel-induced toxicity in PC-3 and LNCaP prostate cancer cells. Naunyn Schmiedebergs Arch Pharmacol. 2015 Jul;388(7):793-9. doi: 10.1007/s00210-015-1104-7. PubMed PMID: 25708950.

8: Alam MJ, Ahmad S. Quantum chemical and spectroscopic investigations of 3-methyladenine. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Jul 15;128:653-64. doi: 10.1016/j.saa.2014.02.170. PubMed PMID: 24704482.

9: Liu J, Hao G, Yi L, Sun TS. [Protective effects of 3-methyladenine on acute lung injury caused by multiple trauma in rats]. Zhongguo Gu Shang. 2015 Apr;28(4):350-3. Chinese. PubMed PMID: 26072619.

10: Tran AT, Ramalinga M, Kedir H, Clarke R, Kumar D. Autophagy inhibitor 3-methyladenine potentiates apoptosis induced by dietary tocotrienols in breast cancer cells. Eur J Nutr. 2015 Mar;54(2):265-72. doi: 10.1007/s00394-014-0707-y. PubMed PMID: 24830781; PubMed Central PMCID: PMC4233202.

11: Zhu B, Yang C, Ding LC, Liu N. 3-methyladenine, an autophagic inhibitor, attenuates therapeutic effects of sirolimus on scopolamine-induced cognitive dysfunction in a rat model. Int J Clin Exp Med. 2014 Oct 15;7(10):3327-32. PubMed PMID: 25419365; PubMed Central PMCID: PMC4238551.

12: McFarland AJ, Grant GD, Perkins AV, Flegg C, Davey AK, Allsopp TJ, Renshaw G, Kavanagh J, McDermott CM, Anoopkumar-Dukie S. Paradoxical role of 3-methyladenine in pyocyanin-induced toxicity in 1321N1 astrocytoma and SH-SY5Y neuroblastoma cells. Int J Toxicol. 2013 May-Jun;32(3):209-18. doi: 10.1177/1091581813482146. PubMed PMID: 23525265.

13: Liu M, He Y, Zhang J. [Effect of autophagy inhibitor 3-methyladenine on proliferation and activation of hepatic stellate cells]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013 Aug;29(8):809-12. Chinese. PubMed PMID: 23948405.

14: Sheng Y, Sun B, Guo WT, Zhang YH, Liu X, Xing Y, Dong DL. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy. Biochem Biophys Res Commun. 2013 Mar 1;432(1):5-9. doi: 10.1016/j.bbrc.2013.01.106. PubMed PMID: 23395679.

15: Heckmann BL, Yang X, Zhang X, Liu J. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes. Br J Pharmacol. 2013 Jan;168(1):163-71. doi: 10.1111/j.1476-5381.2012.02110.x. PubMed PMID: 22817685; PubMed Central PMCID: PMC3570012.

16: Lei FR, Li XQ, Liu H, Zhu RD, Meng QY, Rong JJ. Rapamycin and 3-methyladenine regulate apoptosis and autophagy in bone-derived endothelial progenitor cells. Chin Med J (Engl). 2012 Nov;125(22):4076-82. PubMed PMID: 23158146.

17: Pliyev BK, Menshikov M. Differential effects of the autophagy inhibitors 3-methyladenine and chloroquine on spontaneous and TNF-α-induced neutrophil apoptosis. Apoptosis. 2012 Oct;17(10):1050-65. doi: 10.1007/s10495-012-0738-x. PubMed PMID: 22638980.

18: Liu L, Huang C, He ZG. A TetR family transcriptional factor directly regulates the expression of a 3-methyladenine DNA glycosylase and physically interacts with the enzyme to stimulate its base excision activity in Mycobacterium bovis BCG. J Biol Chem. 2014 Mar 28;289(13):9065-75. doi: 10.1074/jbc.M113.528919. PubMed PMID: 24509852; PubMed Central PMCID: PMC3979383.

19: Lin YC, Kuo HC, Wang JS, Lin WW. Regulation of inflammatory response by 3-methyladenine involves the coordinative actions on Akt and glycogen synthase kinase 3β rather than autophagy. J Immunol. 2012 Oct 15;189(8):4154-64. doi: 10.4049/jimmunol.1102739. PubMed PMID: 22972931.

20: Zhu X, Yan X, Carter LG, Liu H, Graham S, Coote PJ, Naismith J. A model for 3-methyladenine recognition by 3-methyladenine DNA glycosylase I (TAG) from Staphylococcus aureus. Acta Crystallogr Sect F Struct Biol Cryst Commun. 2012 Jun 1;68(Pt 6):610-5. doi: 10.1107/S1744309112016363. PubMed PMID: 22684054; PubMed Central PMCID: PMC3370894.

Explore Compound Types